2-(azepan-1-yl)-N-[6-[[2-(azepan-1-yl)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide
Description
This compound is a bis-azepane-substituted anthraquinone derivative with dual acetamide linkages. Its structure features a 9,10-dioxoanthracene core modified at positions 2 and 6 with azepane-acetamide substituents.
Properties
CAS No. |
65175-56-6 |
|---|---|
Molecular Formula |
C30H36N4O4 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-[6-[[2-(azepan-1-yl)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C30H36N4O4/c35-27(19-33-13-5-1-2-6-14-33)31-21-9-11-23-25(17-21)29(37)24-12-10-22(18-26(24)30(23)38)32-28(36)20-34-15-7-3-4-8-16-34/h9-12,17-18H,1-8,13-16,19-20H2,(H,31,35)(H,32,36) |
InChI Key |
RNXSPFASDXAMJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)CN5CCCCCC5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Anthraquinone-Acetamide Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Bioactivity: The thioacetamide derivatives from exhibit measurable antioxidant and antiplatelet effects, suggesting that similar anthraquinone-acetamides (including the target compound) may share these properties.
Non-Anthraquinone Acetamide Analogues
Table 2: Comparison with Neuroactive Acetamide Derivatives
Key Observations :
Patent-Based Quinoline-Acetamide Derivatives
Compounds such as N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (from ) share the acetamide motif but are optimized for kinase inhibition. Their complex substituent patterns highlight the importance of heterocyclic appendages in target specificity, a design principle applicable to the azepane-anthraquinone system.
Q & A
Q. What are the key structural features influencing the reactivity of this compound?
The compound contains an azepane ring (7-membered saturated nitrogen heterocycle) and a 9,10-dioxoanthracene core. The azepane groups contribute steric bulk and hydrogen-bonding capacity, while the dioxoanthracene moiety enables π-π stacking and redox activity. The amide linkages are susceptible to hydrolysis under acidic/basic conditions, and the ketone groups on the anthracene core participate in nucleophilic reactions .
Q. How is the compound synthesized, and what are critical purification steps?
Synthesis involves three stages:
- Step 1 : Cyclization of ε-caprolactam to form azepane via catalytic hydrogenation.
- Step 2 : Acylation of anthraquinone-2-amine with 2-(azepan-1-yl)acetyl chloride.
- Step 3 : Final coupling using EDC/HOBt-mediated amidation. Purification requires column chromatography (silica gel, DCM/MeOH gradient) and recrystallization from ethanol to achieve >95% purity (confirmed by HPLC) .
Q. What spectroscopic techniques confirm its structure and purity?
- NMR : H and C NMR identify azepane protons (δ 1.4–2.1 ppm) and anthraquinone carbonyls (δ 180–185 ppm).
- MS : High-resolution ESI-MS confirms the molecular ion at m/z 517.298 ([M+H]+).
- IR : Stretching vibrations at 1675 cm (C=O, amide) and 1720 cm (anthraquinone ketones) .
Q. What solvents and conditions stabilize the compound for storage?
The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under argon, using anhydrous DMSO or DMF as solvents. Avoid aqueous buffers to prevent hydrolysis of the amide bonds .
Advanced Research Questions
Q. How can computational modeling optimize its synthesis or target binding?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways for azepane acylation, while molecular docking (AutoDock Vina) identifies potential interactions with kinase targets (e.g., CDK2). MD simulations (GROMACS) assess stability in binding pockets .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC values (e.g., 2–10 µM against EGFR) may arise from assay conditions. Use orthogonal assays:
Q. How do structural analogs compare in antioxidant or antiplatelet activity?
Replace the azepane with piperidine or morpholine to test steric/electronic effects. For example:
Q. What methods characterize its degradation products under physiological conditions?
Incubate in PBS (pH 7.4, 37°C) and analyze via:
- LC-MS/MS : Detect hydrolyzed fragments (e.g., anthraquinone-2-amine).
- XRD : Identify crystalline byproducts. Degradation follows pseudo-first-order kinetics with a half-life of ~8 hours .
Q. How can reaction fundamentals improve yield in large-scale synthesis?
Apply ICReDD’s computational workflow:
Q. What in silico tools predict its ADMET properties?
Use SwissADME and pkCSM for predictions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
